6-(2-Chloro-6-fluorophenyl)-2-methylpyrimidin-4-ol
Description
6-(2-Chloro-6-fluorophenyl)-2-methylpyrimidin-4-ol is a pyrimidine derivative featuring a 2-methyl group at position 2 and a 2-chloro-6-fluorophenyl substituent at position 4. The compound’s structure combines halogenated aromatic and pyrimidine moieties, which are common in bioactive molecules.
Properties
IUPAC Name |
4-(2-chloro-6-fluorophenyl)-2-methyl-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClFN2O/c1-6-14-9(5-10(16)15-6)11-7(12)3-2-4-8(11)13/h2-5H,1H3,(H,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XADJQTIBUJLACN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=O)N1)C2=C(C=CC=C2Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClFN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(2-Chloro-6-fluorophenyl)-2-methylpyrimidin-4-ol typically involves multi-step organic reactions. One common approach is the Sandmeyer reaction , which involves the conversion of an aryl amine to an aryl halide in the presence of copper(I) halide and diazonium salt intermediates. The reaction conditions include the use of mild temperatures and readily available precursors.
Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow reactors, which allow for better control over reaction conditions and improved scalability. The use of metal catalysts, such as palladium or copper, can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 6-(2-Chloro-6-fluorophenyl)-2-methylpyrimidin-4-ol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
Chemistry: In chemistry, 6-(2-Chloro-6-fluorophenyl)-2-methylpyrimidin-4-ol is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the creation of pharmaceuticals and agrochemicals.
Biology: In biological research, the compound is studied for its potential biological activity. It may serve as a lead compound for the development of new drugs targeting various diseases.
Medicine: The compound has shown promise in medicinal chemistry, where it is evaluated for its therapeutic potential. It may be used in the development of treatments for conditions such as inflammation, cancer, and infectious diseases.
Industry: In the industrial sector, this compound is utilized in the production of dyes, pigments, and other chemical products. Its versatility makes it a valuable component in various manufacturing processes.
Mechanism of Action
The mechanism by which 6-(2-Chloro-6-fluorophenyl)-2-methylpyrimidin-4-ol exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural and physicochemical properties of related compounds:
Key Observations :
- Halogen Positioning : The 2-chloro-6-fluorophenyl group in the target compound introduces steric and electronic effects distinct from meta- or para-substituted analogs (e.g., 3-chlorophenyl in , 4-fluorophenyl in ). Ortho-substituted halogens may enhance binding to hydrophobic enzyme pockets .
- Sulfur-Containing Derivatives : Compounds like 4-methyl-6-(methylthio)pyrimidin-2-ol exhibit distinct reactivity due to the thioether group, which may confer antibacterial properties .
Physicochemical Properties
- Acidity : The pKa of pyrimidin-4-ol derivatives is typically ~8.0 due to the hydroxyl group’s deprotonation . Substituents like Cl and F may slightly modulate acidity.
- Thermal Stability : The high predicted boiling point of 368.6°C for 6-(3-chlorophenyl)-2-methylpyrimidin-4-ol suggests that the target compound may also exhibit robust thermal stability.
Biological Activity
6-(2-Chloro-6-fluorophenyl)-2-methylpyrimidin-4-ol is a pyrimidine derivative that has garnered attention in recent years due to its potential biological activities. This compound is characterized by its unique structural features, which contribute to its interaction with various biological targets. The following sections will explore the biological activity of this compound, including its pharmacological properties, mechanism of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C11H9ClF N3O, with a molecular weight of approximately 233.66 g/mol. Its structure can be represented as follows:
Antimicrobial Activity
Recent studies have demonstrated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, research into pyrimidine derivatives has shown that modifications in the aromatic ring can enhance antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for related compounds ranged from 4.69 to 22.9 µM against various bacterial strains, including Bacillus subtilis and Escherichia coli .
| Compound | MIC (µM) | Target Organism |
|---|---|---|
| Compound A | 0.0195 | E. coli |
| Compound B | 0.0048 | Bacillus mycoides |
| Compound C | 16.69 | Candida albicans |
Cytotoxicity Studies
The cytotoxic effects of this compound have been evaluated against several cancer cell lines. In vitro studies suggest that this compound exhibits selective cytotoxicity towards certain cancer cells while sparing normal cells. For example, IC50 values for related pyrimidine derivatives were found to be 63.385 µM for A172 cells and 32.210 µM for AGS cells, indicating a moderate level of cytotoxicity .
The biological activity of this compound can be attributed to its ability to interact with specific enzymes and receptors within microbial and cancerous cells. The presence of electron-withdrawing groups, such as chlorine and fluorine, enhances the compound's lipophilicity and facilitates its penetration into cell membranes, thereby increasing its bioavailability.
Structure-Activity Relationship (SAR)
Studies on the SAR of pyrimidine derivatives indicate that the introduction of halogen substituents significantly improves antimicrobial efficacy and cytotoxicity. For instance, the incorporation of a chloro group at the C2 position has been shown to enhance interaction with bacterial enzymes, leading to increased inhibition of growth .
Case Studies
- Study on Antimicrobial Efficacy : A comprehensive study evaluated the antimicrobial properties of a series of pyrimidine derivatives, including compounds structurally similar to this compound. Results indicated that these compounds exhibited potent activity against a range of bacterial strains, with some showing MIC values as low as 0.0048 µM against Bacillus mycoides .
- Cytotoxicity Assessment : Another study focused on the cytotoxic effects of pyrimidine derivatives on various cancer cell lines, revealing that compounds with similar structures demonstrated significant cytotoxic effects with IC50 values ranging from 30 to 65 µM against aggressive cancer types .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
